molecular formula C16H13ClN2O2 B10905944 2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide

2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide

Cat. No.: B10905944
M. Wt: 300.74 g/mol
InChI Key: RFEWLOLCEMOLJW-MDZDMXLPSA-N
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Description

2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE is an organic compound that features a benzamide core with a chlorophenyl and propenoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and benzamide.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with propenoic acid to form the intermediate 3-(2-chlorophenyl)-2-propenoic acid.

    Amidation Reaction: The intermediate is then reacted with benzamide under suitable conditions to form the final product, 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}CARBOTHIOYLAMINO-N-CYCLOHEXYLBENZAMIDE
  • 2-{[(2E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Uniqueness

2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C16H13ClN2O2/c17-13-7-3-1-5-11(13)9-10-15(20)19-14-8-4-2-6-12(14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-9+

InChI Key

RFEWLOLCEMOLJW-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

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